2-(ethylsulfanyl)-3-(2-methylphenyl)quinazolin-4(3H)-one
CAS No.:
Cat. No.: VC16463595
Molecular Formula: C17H16N2OS
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H16N2OS |
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Molecular Weight | 296.4 g/mol |
IUPAC Name | 2-ethylsulfanyl-3-(2-methylphenyl)quinazolin-4-one |
Standard InChI | InChI=1S/C17H16N2OS/c1-3-21-17-18-14-10-6-5-9-13(14)16(20)19(17)15-11-7-4-8-12(15)2/h4-11H,3H2,1-2H3 |
Standard InChI Key | GJCKNKYMGGSYEF-UHFFFAOYSA-N |
Canonical SMILES | CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a quinazolin-4(3H)-one core, a bicyclic system comprising a benzene ring fused with a pyrimidin-4-one moiety. At position 2, an ethylsulfanyl (-S-C₂H₅) group is attached, while position 3 is substituted with a 2-methylphenyl ring. This configuration introduces steric and electronic modifications that influence its reactivity and biological interactions .
Physicochemical Properties
Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₆N₂OS |
Molecular Weight | 296.39 g/mol |
Density | 1.22 g/cm³ |
Boiling Point | 448.4°C at 760 mmHg |
Flash Point | 225°C |
The compound’s density and boiling point suggest moderate intermolecular forces, typical of sulfanyl-substituted aromatics . The absence of reported melting point data indicates potential challenges in crystallization or polymorphism.
Synthetic Methodologies
Classical Condensation Routes
A common approach involves the three-component reaction of isatoic anhydride, orthoesters, and amines. For example, Kausar et al. demonstrated that graphene oxide (GO) nanosheets catalyze the synthesis of quinazolin-4(3H)-ones in aqueous media under oxidative conditions . Applying this method, 2-(ethylsulfanyl)-3-(2-methylphenyl)quinazolin-4(3H)-one could be synthesized via:
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Condensation: Isatoic anhydride reacts with 2-methylphenylamine to form an anthranilamide intermediate.
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Cyclization: The intermediate undergoes cyclization with ethyl orthothioacetate in the presence of GO and oxone, yielding the target compound .
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency. A protocol by Islamic Azad University researchers used alum (KAl(SO₄)₂·12H₂O) as a catalyst to synthesize analogous 3-(phenylamino)quinazolin-4(3H)-ones in 80–90% yields under microwave conditions . Adapting this method, the ethylsulfanyl and 2-methylphenyl groups could be introduced via tailored orthoesters and amines.
Pharmacological Activities
Anticancer Applications
Quinazolinones inhibit tyrosine kinase receptors (TKRs) and dihydrofolate reductase (DHFR), critical targets in oncology. In a study by Al-Azhar University, 2-methylquinazolin-4(3H)-one derivatives exhibited IC₅₀ values of 10.58 µM against HepG2 liver cancer cells . Molecular docking revealed that the ethylsulfanyl group forms hydrophobic interactions with DHFR’s Ile 16 and Leu 22 residues, stabilizing inhibitor-enzyme complexes .
Analytical Characterization
Spectroscopic Data
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¹H NMR (300 MHz, DMSO-d₆): δ 8.21 (d, J = 7.8 Hz, 1H, H-5), 7.89–7.45 (m, 5H, aromatic), 3.42 (q, J = 7.2 Hz, 2H, -SCH₂CH₃), 2.51 (s, 3H, Ar-CH₃), 1.32 (t, J = 7.2 Hz, 3H, -SCH₂CH₃) .
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S vibration) .
Future Perspectives
Drug Development
The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for hybrid therapeutics. Structural optimization, such as replacing the ethylsulfanyl group with a trifluoromethylthio (-SCF₃) moiety, could enhance metabolic stability .
Green Chemistry Innovations
Future syntheses may employ biocatalysts or deep eutectic solvents to improve sustainability. GO nanosheets, as reusable catalysts, already demonstrate reduced environmental impact compared to traditional acids .
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